molecular formula C23H20N6O4 B2481543 N-(3-methoxyphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide CAS No. 1207006-42-5

N-(3-methoxyphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide

Cat. No. B2481543
CAS RN: 1207006-42-5
M. Wt: 444.451
InChI Key: BAMPPWYSEIBYQF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves several steps, starting from basic heterocyclic scaffolds such as pyrazoles and triazoles. For instance, Panchal and Patel (2011) described a method for synthesizing N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine derivatives from 4-Amino-4H-1,2,4-triazole, which involves reactions with acetyl chloride and various aromatic aldehydes, followed by cyclisation with hydrazine hydrate (Panchal & Patel, 2011). Such synthetic strategies could potentially be adapted for the synthesis of "N-(3-methoxyphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide" by introducing the appropriate functional groups at the required positions.

Molecular Structure Analysis

The molecule's structure incorporates multiple heterocyclic cores, which are known to contribute significantly to the binding affinity and selectivity towards biological targets. The presence of methoxyphenyl groups could further influence the molecule's physicochemical properties and interaction with biological macromolecules. The synthesis and properties of related compounds, such as some 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, have been studied, showing the impact of structural modifications on biological activity (Fedotov et al., 2022).

Chemical Reactions and Properties

Chemical reactions involving the molecule likely involve the functional groups present on the heterocyclic cores, such as acylation, alkylation, and cyclization reactions. These reactions can be used to introduce various substituents, modifying the molecule's chemical properties and potentially its biological activity. The modification of related compounds, for example, by replacing the acetamide group with alkylurea, has been shown to influence the antiproliferative activities and toxicity profiles of the molecules (Wang et al., 2015).

Physical Properties Analysis

The physical properties of "N-(3-methoxyphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide," such as solubility, melting point, and stability, are crucial for its potential application in research and development. These properties are influenced by the molecule's structural features, including the heterocyclic cores and substituents. Studies on related compounds provide insight into how modifications in the molecular structure can affect these physical properties (Ivanova et al., 2018).

Chemical Properties Analysis

The chemical properties of the molecule, including reactivity, stability under various conditions, and interaction with other chemical entities, are essential for understanding its behavior in chemical and biological systems. The structural elements, such as the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin core, play a significant role in determining these properties. Research on similar compounds, such as the synthesis and antimicrobial activity of pyrazole derivatives, provides valuable information on the chemical behavior and potential applications of these molecules (Abunada et al., 2008).

Scientific Research Applications

Synthesis and Biological Evaluation

  • Chemical Synthesis and Properties : Studies have focused on the synthesis of pyrazole and 1,2,4-triazole derivatives due to their significant pharmacological potential. The introduction of these heterocyclic fragments has shown promise in interacting with various biological targets, suggesting potential applications in drug discovery and development (Fedotov et al., 2022).

  • Anticancer and Antimicrobial Activities : Research has also delved into the anticancer and antimicrobial properties of antipyrine-based heterocycles, demonstrating the versatility of these compounds in addressing critical health challenges (Riyadh et al., 2013).

  • Insecticidal Properties : The synthesis of innovative heterocycles incorporating a thiadiazole moiety has been assessed for insecticidal activities against agricultural pests, highlighting the potential of these compounds in pest management strategies (Fadda et al., 2017).

  • Antibacterial Activity : Novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles have been synthesized and screened for their antibacterial activity, showcasing the potential of these compounds in combating bacterial infections (Reddy et al., 2013).

Pharmacological and Therapeutic Potential

  • Antimycobacterial Agents : Novel fluorinated pyrazolo-1,2,3-triazole hybrids have been synthesized and evaluated as antimycobacterial agents, offering new avenues in the treatment of tuberculosis and other mycobacterial infections (Emmadi et al., 2015).

  • H1-Antihistaminic Agents : Research into 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones has revealed their potential as H1-antihistaminic agents, suggesting applications in allergic and inflammatory conditions (Alagarsamy et al., 2009).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-methoxyphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide involves the reaction of 3-methoxyaniline with 2-bromoacetyl bromide to form N-(3-methoxyphenyl)-2-bromoacetamide. This intermediate is then reacted with 9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-ylamine to form the final product.", "Starting Materials": [ "3-methoxyaniline", "2-bromoacetyl bromide", "9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-ylamine" ], "Reaction": [ "Step 1: 3-methoxyaniline is reacted with 2-bromoacetyl bromide in the presence of a base such as potassium carbonate to form N-(3-methoxyphenyl)-2-bromoacetamide.", "Step 2: 9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-ylamine is added to the reaction mixture and stirred at room temperature for several hours to form the final product, N-(3-methoxyphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide." ] }

CAS RN

1207006-42-5

Product Name

N-(3-methoxyphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide

Molecular Formula

C23H20N6O4

Molecular Weight

444.451

IUPAC Name

N-(3-methoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide

InChI

InChI=1S/C23H20N6O4/c1-32-17-8-6-15(7-9-17)19-13-20-22-26-29(23(31)27(22)10-11-28(20)25-19)14-21(30)24-16-4-3-5-18(12-16)33-2/h3-13H,14H2,1-2H3,(H,24,30)

InChI Key

BAMPPWYSEIBYQF-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=CC(=CC=C5)OC)C3=C2

solubility

not available

Origin of Product

United States

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